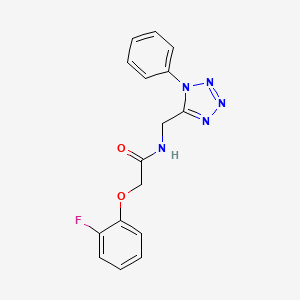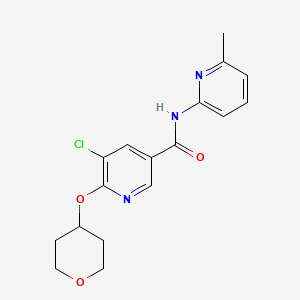
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves the inhibition of CDK4, CDK6, and GSK-3β enzymes. This inhibition leads to the disruption of cellular processes, ultimately resulting in the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide exhibits potent anticancer activity in various cancer cell lines. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in lab experiments is its potency and specificity towards CDK4, CDK6, and GSK-3β enzymes. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential application in combination therapy with other anticancer agents. Additionally, further studies are needed to explore its potential application in other fields, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a promising chemical compound with potential application in various fields, including medicinal chemistry and drug discovery. Its potency and specificity towards CDK4, CDK6, and GSK-3β enzymes make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and potential application in other fields.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves the reaction of 5-chloronicotinamide and 6-methyl-2-pyridinecarboxaldehyde in the presence of a base, followed by the addition of tetrahydro-2H-pyran-4-ol and an acid catalyst. The resulting product is purified using column chromatography.
Applications De Recherche Scientifique
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been studied for its potential application in drug discovery. It has been found to exhibit inhibitory activity against several enzymes, including CDK4, CDK6, and GSK-3β. These enzymes are involved in various cellular processes, including cell cycle regulation and signaling pathways, making them attractive targets for drug development.
Propriétés
IUPAC Name |
5-chloro-N-(6-methylpyridin-2-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-3-2-4-15(20-11)21-16(22)12-9-14(18)17(19-10-12)24-13-5-7-23-8-6-13/h2-4,9-10,13H,5-8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVMKHDYBJBLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
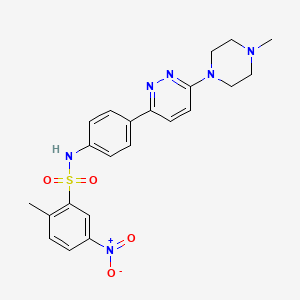
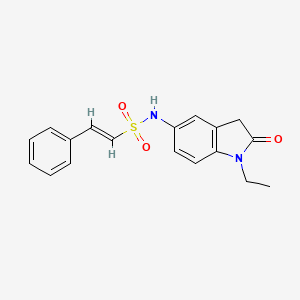
![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
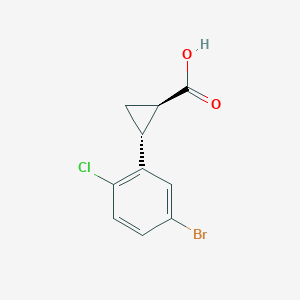
![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
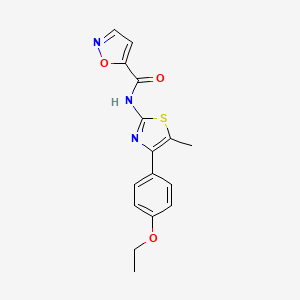
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)
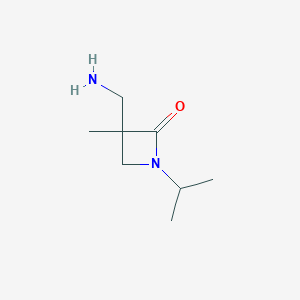
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

